N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a pyrrolidine ring, a phenyl group, and a cyclohexylacetyl moiety, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C21H29N3O3 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[2-[(2-cyclohexylacetyl)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H29N3O3/c25-19(13-16-7-3-1-4-8-16)22-11-12-23-21(27)17-14-20(26)24(15-17)18-9-5-2-6-10-18/h2,5-6,9-10,16-17H,1,3-4,7-8,11-15H2,(H,22,25)(H,23,27) |
InChI Key |
KRRZUFPGLLNYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the pyrrolidine ring.
Attachment of the Cyclohexylacetyl Moiety: This can be done through an acylation reaction using cyclohexylacetyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrrolidine ring or phenyl group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide: shares structural similarities with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including anticancer and antimicrobial properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a phenyl group and a cyclohexylacetylamino moiety, contributing to its biological activity. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological effects.
Anticancer Activity
Research has highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. A study conducted on various derivatives demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells.
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound ID | Structure Features | IC50 (µM) | Remarks |
|---|---|---|---|
| 21 | 5-nitrothiophene substituent | 15 | Most potent against A549 cells |
| 15 | Carboxylic acid group | 20 | Notable cytotoxicity |
| 16 | Acetylamino fragment | >100 | Low activity |
The study indicated that compounds bearing free amino groups exhibited enhanced anticancer activity compared to those with acetylamino fragments. The structure-dependence of activity suggests that specific functional groups significantly influence efficacy against cancer cells .
Antimicrobial Activity
In addition to anticancer properties, the compound also demonstrates antimicrobial activity. In vitro studies have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens.
Table 2: Antimicrobial Efficacy Against Resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Effective against MRSA |
| Klebsiella pneumoniae | 16 µg/mL | Moderate resistance |
| Pseudomonas aeruginosa | 32 µg/mL | High resistance |
The findings suggest that the compound's structural features contribute to its ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
- Anticancer Studies : A comparative study involving various pyrrolidine derivatives showed that modifications in the substituent groups can lead to significant differences in anticancer efficacy. Compounds with electron-withdrawing groups generally exhibited higher potency against cancer cell lines .
- Antimicrobial Research : Another investigation into the antimicrobial properties revealed that certain derivatives displayed effective inhibition against resistant strains, highlighting the importance of ongoing research into their mechanisms of action and potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
